Product packaging for GPR52-agonist-1b(Cat. No.:)

GPR52-agonist-1b

Cat. No.: B1192789
M. Wt: 469.52
InChI Key: YDYUQYHEVVOYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GPR52-agonist-1b is a potent and orally active agonist of the orphan G protein-coupled receptor 52 (GPR52), which is a promising therapeutic target for central nervous system (CNS) disorders . GPR52 is highly expressed in the brain's striatum and nucleus accumbens, where it co-localizes with dopamine D2 receptors . Activation of GPR52 by this compound modulates cAMP-dependent signaling pathways, which is hypothesized to counteract D2 receptor signaling and regulate fronto-striatal dopamine function . This mechanism underlies its potential application in researching psychiatric disorders, such as schizophrenia, where it may address positive symptoms without the side effects associated with direct D2 antagonism . The compound is designed to be brain-penetrant, allowing it to reach its central targets effectively . In vivo studies demonstrate that this compound can significantly suppress psychostimulant-induced hyperactivity, supporting its research value as a tool for investigating the pathophysiology and treatment of psychosis and substance use disorders . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H22F3NO2S

Molecular Weight

469.52

IUPAC Name

N-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)benzamide

InChI

InChI=1S/C26H22F3NO2S/c1-32-12-11-30-25(31)20-8-3-6-18(15-20)23-10-4-7-19-16-22(33-24(19)23)14-17-5-2-9-21(13-17)26(27,28)29/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31)

InChI Key

YDYUQYHEVVOYDN-UHFFFAOYSA-N

SMILES

O=C(NCCOC)C1=CC=CC(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GPR52 agonist-1b;  GPR52-agonist 1b;  GPR52-agonist-1b

Origin of Product

United States

Molecular and Cellular Pharmacology of Gpr52 Activation

GPR52 Receptor Expression and Distribution in the Central Nervous System

GPR52 is predominantly and selectively expressed in the brain, a characteristic that is conserved across species, including rodents and humans. patsnap.comnih.gov This brain-specific expression pattern suggests a crucial role in neuronal function and circuitry. nih.gov

Quantitative analysis of GPR52 mRNA expression reveals its highest concentrations in specific regions of the human brain. nih.govresearchgate.net The receptor is particularly enriched in the striatum, which includes the nucleus accumbens (NAc), caudate, and putamen. nih.gov These areas are integral components of the basal ganglia, which is involved in motor control, reward, motivation, and cognitive functions. patsnap.comresearchgate.net

Significant expression is also detected in cortical regions, such as the medial prefrontal cortex, entorhinal cortex, and cingulate cortex, which are critical for higher-order cognitive processes like decision-making, memory, and attention. nih.govcreative-biolabs.com The selective expression in these corticostriatal circuits underscores the receptor's potential influence on complex behaviors and its relevance to psychiatric disorders. nih.govmedchemexpress.com

Distribution of GPR52 in the Central Nervous System
Brain RegionGPR52 Expression LevelAssociated Functions
Striatum (Nucleus Accumbens, Caudate, Putamen)Very HighMotor control, reward, motivation, cognition patsnap.comnih.govresearchgate.net
Medial Prefrontal CortexHighCognition, memory, attention, decision-making nih.govnih.govcreative-biolabs.com
Entorhinal CortexDetectedMemory and navigation creative-biolabs.com
Cingulate CortexDetectedEmotion, learning, memory creative-biolabs.com

GPR52 expression is not uniform across all brain cells; it shows specificity for certain types of neurons. proteinatlas.org In the striatum, GPR52 is selectively expressed in GABAergic medium spiny neurons (MSNs), which are the principal output neurons of this region. nih.govnih.gov

Crucially, the expression of GPR52 overlaps significantly with that of key dopamine (B1211576) receptors, but this co-localization differs between brain regions. nih.govresearchgate.net

In the striatum , particularly the nucleus accumbens, GPR52 is extensively co-localized with dopamine D2 receptors (D2R) on D2-MSNs, which form the indirect pathway of the basal ganglia. nih.govnih.govmedchemexpress.com

In the medial prefrontal cortex , GPR52 is largely co-localized with dopamine D1 receptors (D1R) rather than D2 receptors. nih.govnih.govresearchgate.net

This differential co-localization suggests that GPR52 may modulate dopaminergic signaling in a region-specific manner, potentially having opposing effects on the D1- and D2-mediated pathways that are fundamental to motor control and reward processing. nih.govmedchemexpress.com

GPR52 Signaling Pathways

GPR52 is a class A G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events to transmit its signal. nih.gov It is known to exhibit high levels of constitutive activity, meaning it can signal without being bound by a ligand. medchemexpress.comresearchgate.net

Research has consistently shown that GPR52 couples to the Gs/olf family of G proteins. nih.govnih.gov The "s" stands for stimulatory, indicating that activation of this pathway excites the cell's machinery. Gα-olf is a specific variant of Gαs that is enriched in the striatum, aligning with the high expression of GPR52 in this region. nih.gov When an agonist binds to GPR52, it causes a conformational change that allows the Gs/olf protein to release its bound GDP and bind GTP, leading to the dissociation of its α subunit from the βγ complex and subsequent activation of downstream effectors. wikipedia.org

The primary effector for the activated Gs/olf α subunit is the enzyme adenylyl cyclase (AC). patsnap.comnih.gov AC catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic AMP (cAMP). patsnap.comcusabio.com Consequently, activation of GPR52 leads to a robust increase in intracellular cAMP levels. patsnap.comnih.govresearchgate.net This accumulation of cAMP is a hallmark of GPR52 signaling and serves as a critical node for relaying the receptor's signal to various cellular processes. patsnap.comnih.gov The discovery of synthetic agonists, such as compound 1b and its derivatives, has been instrumental in studying this cAMP-dependent pathway. patsnap.comresearchgate.net

The rise in intracellular cAMP triggers the activation of several downstream signaling proteins that execute the ultimate cellular response. nih.gov

Protein Kinase A (PKA): cAMP directly binds to and activates PKA, a primary effector in the cAMP signaling pathway. nih.govnih.govcusabio.com Activated PKA can then phosphorylate a multitude of target proteins, including enzymes, ion channels, and transcription factors, thereby altering their activity. nih.govnih.gov

cAMP Response Element-Binding Protein (CREB): PKA can translocate to the nucleus and phosphorylate CREB. nih.gov Phosphorylated CREB binds to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of genes, thereby regulating their transcription. This mechanism allows GPR52 activation to influence long-term changes in neuronal function and plasticity. nih.gov

Extracellular Signal-Regulated Kinase (ERK): GPR52 activation can also lead to the phosphorylation and activation of ERK, a member of the mitogen-activated protein kinase (MAPK) family. nih.gov While Gs-coupled pathways can indirectly influence ERK, GPR52 can also recruit proteins called β-arrestins, which can act as scaffolds to initiate ERK signaling cascades independently of G proteins. nih.govnih.govresearchgate.net Activated ERK can phosphorylate both cytoplasmic and nuclear targets, including transcription factors, further contributing to the regulation of gene expression and cellular processes. nih.govresearchgate.net

Summary of the GPR52 Signaling Cascade
StepComponentFunction
1. Receptor ActivationGPR52 AgonistBinds to and activates the GPR52 receptor. patsnap.com
2. G Protein CouplingGs/olf proteinActivated by GPR52, leading to Gαs/olf subunit activation. nih.govnih.gov
3. Second Messenger ProductionAdenylyl Cyclase (AC) / cyclic AMP (cAMP)AC is activated by Gαs/olf, producing cAMP from ATP. patsnap.comnih.gov
4. Downstream Protein ModulationPKA, CREB, ERKcAMP activates PKA, which in turn phosphorylates CREB and other targets. GPR52 activation also leads to ERK phosphorylation. nih.govnih.govnih.gov
5. Cellular ResponseGene Expression, Neuronal ExcitabilityChanges in gene transcription and protein activity alter neuronal function. patsnap.comnih.gov

Receptor-Neurotransmitter System Interactions

Influence on Dopaminergic Neurotransmission (e.g., inhibition of D2 receptor signaling, activation of D1 receptor signaling)

The G protein-coupled receptor 52 (GPR52) exhibits a distinct co-expression pattern with dopamine receptors in key brain regions, suggesting a significant modulatory role in dopaminergic neurotransmission. In the striatum, GPR52 is almost exclusively co-expressed with D2-like dopamine receptors, while in the cortex, it is predominantly co-expressed with the D1-like dopamine receptor. patsnap.com This differential localization implies that GPR52 activation can have opposing effects on dopaminergic signaling depending on the brain circuit involved.

GPR52 is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.com In striatal neurons expressing D2 receptors (which are coupled to Gi, inhibiting cAMP production), the Gs-mediated signaling from GPR52 activation can functionally antagonize D2 receptor signaling. This has led to the hypothesis that GPR52 agonists may possess antipsychotic properties by counteracting the hyperdopaminergic state in the striatum associated with psychosis. patsnap.com Conversely, in the prefrontal cortex where GPR52 is co-expressed with D1 receptors (which are also Gs-coupled), GPR52 agonism is predicted to enhance D1 receptor signaling, potentially leading to pro-cognitive effects. patsnap.com Preclinical studies have provided evidence supporting this dual role, showing that GPR52 agonists can reverse pharmacologically induced striatal hyperdopaminergic states. patsnap.com

The interaction between dopamine and other neurotransmitter systems is complex. Dopamine itself modulates glutamatergic transmission, with D1 receptor activation generally potentiating N-methyl-D-aspartate (NMDA) receptor-dependent currents, and D2 receptor activation leading to a decrease in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-dependent responses. researchgate.net Therefore, by modulating dopamine receptor signaling, GPR52 agonists can indirectly influence the activity of these critical excitatory pathways.

Influence on Glutamatergic Neurotransmission (e.g., NMDA receptor modulation)

GPR52 activation has been shown to directly and indirectly influence glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory. The interplay between dopaminergic and glutamatergic systems is crucial for normal brain function, and its dysregulation is implicated in various neurological and psychiatric disorders. researchgate.netdntb.gov.ua

Studies have demonstrated that GPR52 agonists can enhance synaptic transmission in the prefrontal cortex. In rat brain slices, the application of a GPR52 agonist resulted in a robust and sustained increase in excitatory post-synaptic potentials, indicating a potentiation of glutamatergic activity. patsnap.com This effect is likely mediated by the increase in cAMP resulting from GPR52 activation. patsnap.com

Furthermore, GPR52 agonists have shown efficacy in reversing cognitive deficits induced by the NMDA receptor antagonist MK-801 in animal models. patsnap.com This suggests that GPR52 activation can compensate for hypofunction of the glutamatergic system, which is a hypothesized contributor to the cognitive symptoms of schizophrenia. patsnap.com Dopamine itself plays a significant role in modulating NMDA receptor function, with D1 receptor activation often leading to a potentiation of NMDA receptor-mediated responses. researchgate.net Given the co-expression of GPR52 and D1 receptors in the cortex, it is plausible that GPR52 agonists enhance glutamatergic neurotransmission in part by augmenting D1 receptor signaling pathways that modulate NMDA receptor activity. patsnap.com

The modulation of glutamatergic transmission by GPR52 is a promising avenue for therapeutic intervention in conditions characterized by cortical glutamatergic hypofunction. patsnap.com

Concepts of GPR52 Agonism and Biased Ligand Signaling

Mechanisms of Agonist Efficacy at GPR52

The efficacy of agonists at GPR52 is primarily mediated through the activation of the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. patsnap.comresearchgate.net This canonical Gs/cAMP signaling pathway is a central mechanism by which GPR52 agonists exert their effects on neuronal function. researchgate.net

Structural and functional studies have revealed unique aspects of GPR52 activation. The receptor exhibits a degree of self-activation, potentially through its extracellular loop 2 (ECL2) domain, which may interact with the orthosteric binding pocket typically occupied by endogenous ligands in other Class A GPCRs. researchgate.net This suggests that some agonists may act allosterically, potentiating the activity induced by this ECL2 interaction. researchgate.net

The binding of synthetic agonists to GPR52 initiates a cascade of intracellular events that can modulate gene expression, neuronal excitability, and synaptic plasticity. patsnap.com For instance, the synthetic GPR52 agonist 3-BTBZ has been shown to induce not only cAMP accumulation but also ERK1/2 phosphorylation and the recruitment of β-arrestin-1 and -2 in transfected cell lines. acs.org This indicates that GPR52 signaling is not limited to the Gs/cAMP pathway and can involve other downstream effectors.

The efficacy of different GPR52 agonists can vary, with some compounds demonstrating higher potency and maximal response in stimulating cAMP production. The chemical structure of the agonist plays a crucial role in determining its binding affinity and efficacy at the receptor. For example, modifications to the core structure of indoline-carboxamide based agonists have led to new series of aniline-carboxamide compounds with substantially increased efficacy in cAMP assays. researchgate.net

G Protein-Biased Agonism and its Sustained Receptor Activation Properties

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. In the context of GPR52, this typically refers to a bias towards G protein signaling (e.g., cAMP production) versus β-arrestin recruitment.

Research has led to the development of GPR52 agonists that exhibit a bias for G protein signaling. For instance, opening the indoline (B122111) ring in a parent compound was found to yield over a 20-fold decrease in potency for β-arrestin activation while maintaining or increasing efficacy for G protein activation. researchgate.net

A significant consequence of G protein-biased agonism at GPR52 is the potential for sustained receptor activation. β-arrestin recruitment is a key mechanism for G protein-coupled receptor (GPCR) desensitization and internalization. By reducing the recruitment of β-arrestin, biased agonists can lead to less receptor desensitization. nih.gov This has been observed with certain G protein-biased GPR52 agonists, which induce significantly less in vitro desensitization compared to balanced agonists that activate both G protein and β-arrestin pathways more equitably. nih.gov This property of sustained activation could have important therapeutic implications, potentially leading to a more prolonged and stable physiological response.

The development of balanced and biased GPR52 agonists provides valuable pharmacological tools to further investigate the roles of different signaling pathways downstream of GPR52 activation and to explore their therapeutic potential for various neuropsychiatric and neurological disorders. nih.gov

Interactive Data Table: GPR52 Agonist Signaling Bias

CompoundSignaling PathwayPotency/EfficacyDesensitization
Parent Compound (Indoline-carboxamide) G protein (cAMP)BaselineBaseline
β-arrestinBaseline
Biased Agonist (Aniline-carboxamide) G protein (cAMP)Increased EfficacyReduced
β-arrestinDecreased Potency
Balanced Agonist G protein (cAMP)High PotencyPresent
β-arrestinHigh Potency
PW0677 (10a) G protein/cAMPImprovedSignificantly Less
β-arrestinGreater Bias
PW0866 (24f) G protein/cAMPImprovedSignificantly Less
β-arrestinGreater Bias

Gpr52 Modulation in Specific Neuropsychiatric and Neurodegenerative Research Contexts

Research into Schizophrenia Pathophysiology and GPR52 Agonism

GPR52 agonists, including GPR52-agonist-1b, are being investigated for their potential to address the complex symptomology of schizophrenia. The therapeutic hypothesis is based on GPR52's unique expression pattern and its interaction with key neurotransmitter systems implicated in the disorder.

Proposed Mechanisms for Ameliorating Positive Symptoms

The positive symptoms of schizophrenia, such as hallucinations and delusions, are largely attributed to hyperactive dopamine (B1211576) D2 receptor (D2R) signaling in the striatum. GPR52 is highly co-localized with D2Rs on medium spiny neurons in this brain region. As a Gs-coupled receptor, the activation of GPR52 by an agonist like this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This rise in cAMP is proposed to functionally counteract the Gi-coupled signaling of D2Rs, which inhibits cAMP production. By opposing D2R signaling, GPR52 agonism may mimic the effects of D2R antagonists, the mainstay of current antipsychotic medications, thereby potentially reducing positive symptoms. nih.gov

Preclinical studies in rodent models have provided evidence supporting this hypothesis. For instance, GPR52 agonists have been shown to suppress psychostimulant-induced hyperlocomotion, a behavioral model often used to predict antipsychotic efficacy.

Proposed Mechanisms for Addressing Negative Symptoms

Negative symptoms of schizophrenia, such as apathy and social withdrawal, are associated with dopamine D1 receptor (D1R) hypofunction in the prefrontal cortex. In this region, GPR52 is predominantly co-expressed with D1Rs on glutamatergic neurons. nih.gov The activation of GPR52 by an agonist would, through its Gs-coupling, increase cAMP levels, similar to the action of D1R activation. This enhancement of the cAMP signaling pathway in the prefrontal cortex is hypothesized to potentiate D1R function, thereby potentially alleviating negative symptoms.

Research using animal models has demonstrated that GPR52 agonists can restore social interaction deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP), which are used to model negative symptoms of schizophrenia.

Potential for Improving Cognitive Deficits

Cognitive impairments are a core feature of schizophrenia and are also linked to D1R dysfunction in the prefrontal cortex. The mechanism by which GPR52 agonism may improve cognitive deficits mirrors its proposed action on negative symptoms. By increasing cAMP levels in the prefrontal cortex and potentiating D1R signaling, GPR52 agonists could enhance synaptic plasticity and neuronal communication, processes crucial for learning and memory. nih.gov

Preclinical evidence lends support to this potential. In studies utilizing the attentional set-shifting task (ASST), a measure of executive function, GPR52 agonists have been shown to reverse deficits in cognitive flexibility in rodent models of schizophrenia. nih.gov Furthermore, a GPR52 tool compound agonist was found to dose-dependently reverse working memory deficits induced by the NMDA receptor antagonist MK-801 in the T-maze spontaneous alternation task in mice. nih.gov

Preclinical Efficacy of GPR52 Agonists in Schizophrenia Models

Compound Animal Model Assay Observed Effect
GPR52 agonist 1 Rat Psychostimulant-induced hyperlocomotion Dose-dependent reversal of hyperlocomotion
GPR52 agonist 2 Rat (sub-chronic PCP model) Attentional Set-Shifting Task (ASST) Robust, dose-dependent rescue of deficits in extradimensional shift phase
GPR52 agonist 2 Rat (sub-chronic PCP model) Social Interaction Test Significant rescue of social interaction deficits
GPR52 tool compound Mouse MK-801-induced deficit in T-maze Dose-dependent reversal of working memory deficit

Research into Huntington's Disease Pathophysiology and GPR52 Modulation

In the context of Huntington's disease, a neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), the role of GPR52 appears to be distinctly different from its potential therapeutic role in schizophrenia. Research in this area has primarily focused on the consequences of reducing GPR52 activity rather than agonism.

Role of GPR52 in Mutant Huntingtin Protein (mHTT) Regulation

Huntington's disease is characterized by the production and accumulation of mutant huntingtin protein (mHTT), which is toxic to neurons, particularly in the striatum. elifesciences.org Studies have revealed that GPR52 acts as a stabilizer of the huntingtin protein. elifesciences.org The activation of GPR52 initiates a cAMP-dependent signaling pathway that appears to protect mHTT from degradation. elifesciences.org This stabilization of mHTT by GPR52 signaling is considered detrimental in the context of Huntington's disease, as it would promote the accumulation of the toxic protein. Therefore, therapeutic strategies for Huntington's disease have focused on inhibiting or reducing GPR52 function.

Genetic Manipulation of GPR52 in Huntington's Disease Animal Models

To investigate the therapeutic potential of targeting GPR52 in Huntington's disease, researchers have utilized genetic manipulation in various animal models. Knocking down or knocking out the Gpr52 gene has been shown to reduce the levels of mHTT in the striatum of mouse models of Huntington's disease. nih.gov

In a knock-in mouse model of Huntington's disease, both heterozygous and homozygous knockout of Gpr52 resulted in a significant reduction of soluble mHTT levels in the striatum. nih.gov This reduction in mHTT was associated with the rescue of behavioral phenotypes characteristic of the disease in these mice. nih.gov Furthermore, in a fruit fly model of Huntington's disease, reducing the synthesis of Gpr52 led to fewer movement impairments. elifesciences.org These findings from genetic manipulation studies strongly suggest that inhibiting GPR52, rather than activating it with an agonist, is a promising therapeutic avenue for Huntington's disease. elifesciences.orgnih.gov

Effects of GPR52 Genetic Manipulation in Huntington's Disease Models

Model Organism Genetic Manipulation Key Finding
Mouse (knock-in model) Heterozygous/Homozygous knockout of Gpr52 Significant reduction of soluble mHTT levels in the striatum
Mouse (knock-in model) Heterozygous/Homozygous knockout of Gpr52 Rescue of Huntington's disease-associated behavioral phenotypes
Fruit Fly (Drosophila) Reduced Gpr52 synthesis Fewer movement impairments
Mouse (primary striatal neurons) shRNA-mediated knockdown of Gpr52 Lowered huntingtin protein levels

Exploration in Other Central Nervous System Disorders

The G protein-coupled receptor 52 (GPR52) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders beyond its well-studied role in psychosis. mdpi.comsemanticscholar.org Its selective expression in brain regions critical for motor control, mood regulation, and reward pathways suggests its potential involvement in the pathophysiology of Parkinson's disease, depression, anxiety, and substance use disorders. nih.govpatsnap.com

Potential in Parkinson's Disease Research

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor impairments. frontiersin.org The aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) into Lewy bodies is a key pathological hallmark of the disease. nih.govnih.gov Research into the therapeutic potential of GPR52 in PD is in its early stages but is predicated on the receptor's ability to modulate dopaminergic signaling pathways. nih.gov

Activation of GPR52, a Gs-coupled receptor, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov This signaling cascade can influence the activity of dopamine D1 and D2 receptors, which are central to the motor deficits observed in Parkinson's disease. medchemexpress.com The potential for GPR52 agonists to restore balance in these disrupted neural circuits is an area of active investigation. nih.gov

While direct evidence linking GPR52 modulation to the prevention or reduction of α-synuclein aggregation is not yet firmly established, the receptor's influence on neuronal health and signaling pathways implicated in neurodegeneration suggests it as a plausible area for future research. patsnap.comnih.gov Preclinical studies using various in vitro and in vivo models of Parkinson's disease are necessary to elucidate the specific role of GPR52 in the disease process and to validate GPR52 agonists as a potential therapeutic strategy. mdpi.comresearchgate.net

Table 1: GPR52 in Parkinson's Disease Research
Research FocusKey Findings/HypothesisSupporting Evidence Context
Modulation of Dopaminergic SignalingGPR52 activation increases cAMP, potentially modulating dopamine D1 and D2 receptor pathways implicated in Parkinson's disease. nih.govmedchemexpress.comBiochemical studies on GPR52 signaling cascades. nih.gov
NeuroprotectionInvestigating whether GPR52 agonists can protect dopaminergic neurons from degeneration.General interest in GPR52's role in neuronal function. patsnap.com
Alpha-Synuclein AggregationExploring a potential, though currently unproven, link between GPR52 signaling and the reduction of α-synuclein pathology. nih.govnih.govHypothetical, based on the need to find new targets to address α-synucleinopathy. nih.gov

Relevance to Depression and Anxiety Research

The involvement of GPR52 in mood and anxiety disorders is suggested by its expression in key brain regions that regulate emotion, such as the prefrontal cortex, amygdala, and habenula. mdpi.com Furthermore, its ability to modulate dopaminergic and glutamatergic neurotransmission points to its potential role in the neurobiology of depression and anxiety. nih.gov

Preclinical evidence has provided initial support for the role of GPR52 in anxiety. Studies involving GPR52 knockout (KO) mice have demonstrated that these animals exhibit anxiolytic-like behaviors. medchemexpress.comnih.gov Specifically, GPR52 KO mice were observed to spend more time in the central zone of an open field test, a behavior indicative of reduced anxiety. plos.org

While the direct antidepressant-like effects of GPR52 agonists have yet to be extensively studied in animal models of depression, the receptor's influence on the dopaminergic system is noteworthy. mdpi.com Dopaminergic dysfunction has been linked to symptoms of depression, particularly anhedonia, the inability to experience pleasure. nih.gov By modulating dopamine signaling, GPR52 agonists could potentially have a therapeutic effect on depressive symptoms.

A recent study demonstrated that a GPR52 inverse agonist could ameliorate chronic stress-induced deficits in reward motivation in mice. nih.gov This finding suggests that modulating GPR52 activity could be a viable strategy for addressing motivational deficits associated with depression. mdpi.com

Table 2: GPR52 in Depression and Anxiety Research
DisorderPreclinical Model/Study TypeKey Findings
AnxietyGPR52 Knockout (KO) MiceGPR52 KO mice displayed anxiolytic-like behavior, spending more time in the center of an open field test. medchemexpress.comnih.govplos.org
Depression (Motivational Deficits)Chronic Stress Model in MiceA GPR52 inverse agonist restored reward-seeking behavior in chronically stressed mice. nih.gov
General Mood RegulationGene Expression AnalysisGPR52 is expressed in brain regions crucial for emotional regulation, including the prefrontal cortex and amygdala. mdpi.com

Involvement in Substance Use Disorders Research

The role of GPR52 in substance use disorders (SUDs) is a more extensively researched area, with a strong rationale for its investigation as a therapeutic target. GPR52 is highly expressed in the striatum, a brain region central to the reward system and the development of addiction. plos.orgnih.gov The receptor is co-localized with dopamine D2 receptors on medium spiny neurons, suggesting a direct role in modulating the brain's response to addictive substances. semanticscholar.orgmedchemexpress.com

The mechanism of action of GPR52 in the context of addiction is thought to involve its opposition to D2 receptor signaling. semanticscholar.org Activation of GPR52 by an agonist increases cAMP levels, which can counteract the inhibitory effects of D2 receptor activation. nih.gov This modulation of the dopaminergic pathway is critical, as most drugs of abuse exert their reinforcing effects by increasing dopamine levels in the brain's reward circuits.

Preclinical studies have provided compelling evidence for the potential of GPR52 agonists in treating SUDs. For instance, several potent and brain-penetrant GPR52 agonists have been shown to suppress psychostimulant-induced hyperlocomotion in animal models. mdpi.comsemanticscholar.org One such agonist, HTL0041178, demonstrated efficacy in an amphetamine-stimulated hyperlocomotion study in rats, a model often used to screen for antipsychotic and anti-addictive properties. Another study found that a GPR52 agonist significantly inhibited amphetamine-induced hyperlocomotor behavior in mice, further supporting the potential of this target. mdpi.com

The development of orally available GPR52 agonists with good pharmacokinetic properties has paved the way for more in-depth preclinical evaluation. nih.gov These compounds offer a novel, non-dopaminergic approach to treating addiction, which could potentially avoid some of the side effects associated with current treatments that directly target dopamine receptors. patsnap.com

Table 3: GPR52 in Substance Use Disorders Research
Preclinical ModelCompound TypeObserved EffectImplication
Amphetamine-induced hyperlocomotion in miceGPR52 AgonistSignificant inhibition of hyperlocomotor behavior. mdpi.comPotential for treating stimulant addiction.
Methamphetamine-induced hyperactivity in miceOrally available GPR52 AgonistAttenuation of hyperactivity. nih.govDemonstrates in vivo efficacy of GPR52 agonists.
Amphetamine-stimulated hyperlocomotion in ratsGPR52 Agonist (HTL0041178)Efficacy in a preclinical model of psychosis and addiction.Supports the development of GPR52 agonists for clinical use.

Future Directions and Unanswered Questions in Gpr52 Agonist Research

The G protein-coupled receptor 52 (GPR52) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. As an orphan receptor, the full scope of its biological functions and therapeutic potential is still being uncovered. This article explores the future directions and pressing questions in the field of GPR52 agonist research, focusing on the quest for endogenous ligands, advanced structural insights, the development of novel chemical entities, the mapping of its cortical functions, and the path toward clinical translation.

Q & A

Q. What experimental approaches are recommended for validating target engagement of GPR52-agonist-1b in preclinical models?

To confirm target engagement, researchers should:

  • Conduct cAMP accumulation assays to measure GPR52-mediated signaling activation, as GPR52 is a Gαs-coupled receptor .
  • Perform radioligand binding assays to assess competitive displacement of known ligands, ensuring specificity for GPR52 over related GPCRs .
  • Utilize in vivo behavioral models , such as amphetamine-induced hyperlocomotion in mice, to correlate target engagement with functional outcomes (e.g., antipsychotic-like activity) .

Q. How can researchers ensure reproducibility in synthesizing this compound and its analogues?

Key steps include:

  • Documenting synthetic procedures with detailed reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., HPLC parameters) to align with pharmaceutical reporting standards .
  • Providing structural characterization data (NMR, HRMS) for novel compounds and referencing established protocols for known intermediates .
  • Depositing synthetic protocols in supplementary materials with step-by-step workflows, as recommended for methodological transparency .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Use nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 values, ensuring precision by limiting reported significant figures to match instrument resolution .
  • Apply two-way ANOVA for comparing in vivo behavioral outcomes across treatment groups, with post-hoc corrections for multiple comparisons .
  • Report effect sizes alongside p-values to distinguish clinical relevance from statistical significance, adhering to ethical data interpretation guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound analogues?

Methodological strategies include:

  • Assessing brain permeability via logP/logD measurements and in situ perfusion models to identify compounds with optimal blood-brain barrier penetration .
  • Conducting pharmacokinetic (PK) studies to evaluate metabolic stability (e.g., liver microsome assays) and plasma/brain exposure ratios .
  • Performing receptor occupancy imaging (e.g., PET tracers) to validate target engagement in vivo when behavioral outcomes diverge from in vitro data .

Q. What strategies optimize the structure-activity relationship (SAR) for GPR52 agonists while minimizing off-target effects?

A systematic workflow involves:

  • Scaffold hopping : Modifying core structures (e.g., pyrazolo[1,5-a]pyrimidine in compound 12c) to enhance selectivity .
  • Fragment-based design : Identifying critical binding motifs (e.g., hydrogen-bonding groups) through molecular docking and alanine scanning mutagenesis .
  • Selectivity profiling : Screening against GPCR panels (e.g., Eurofins SafetyScreen44) to rule out activity at adrenergic or dopaminergic receptors .

Q. How can translational research on this compound address species-specific differences in receptor pharmacology?

Recommendations include:

  • Comparing cross-species receptor homology (e.g., human vs. murine GPR52) to identify conserved binding residues and validate preclinical models .
  • Using humanized GPR52 transgenic mice to study compound efficacy in a physiologically relevant system .
  • Incorporating patient-derived neural cells (e.g., iPSC models) to bridge in vitro findings to human pathophysiology .

Q. What methodological limitations arise when extrapolating acute dosing results to chronic therapeutic scenarios for this compound?

Critical considerations:

  • Evaluate tolerance development via longitudinal cAMP assays and receptor desensitization markers (e.g., β-arrestin recruitment) .
  • Monitor off-target adaptation using transcriptomic profiling (RNA-seq) after prolonged exposure to detect compensatory pathway activation .
  • Design toxicity studies with repeated dosing in non-human primates to assess CNS and peripheral organ safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GPR52-agonist-1b
Reactant of Route 2
Reactant of Route 2
GPR52-agonist-1b

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.